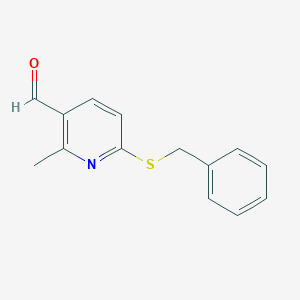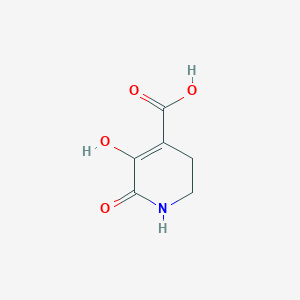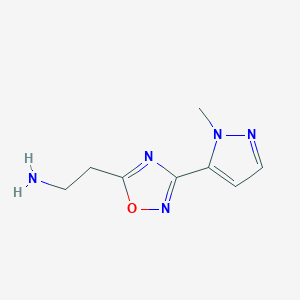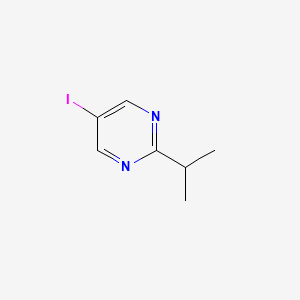
1-(1-Benzylpyrrolidin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bencilpirrolidin-3-il)propan-1-ol es un compuesto orgánico con la fórmula molecular C14H21NO. Es un derivado de la pirrolidina, un heterociclo de cinco miembros que contiene nitrógeno, y presenta un grupo bencilo unido al átomo de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(1-Bencilpirrolidin-3-il)propan-1-ol generalmente implica la reacción de bencilamina con un derivado de pirrolidina adecuado. Un método común es la aminación reductiva de la 3-pirrolidinona con bencilamina, seguida de la reducción de la imina resultante para producir el producto deseado. Las condiciones de reacción a menudo incluyen el uso de agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Métodos de Producción Industrial
La producción industrial de 1-(1-Bencilpirrolidin-3-il)propan-1-ol puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y la elección del solvente. Los catalizadores y los reactores de flujo continuo podrían emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(1-Bencilpirrolidin-3-il)propan-1-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar diferentes derivados, dependiendo del agente reductor utilizado.
Sustitución: El grupo bencilo o el grupo hidroxilo se pueden sustituir por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se pueden usar en condiciones ácidas o básicas.
Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores comunes.
Sustitución: Los agentes halogenantes como el cloruro de tionilo o el tribromuro de fósforo se pueden usar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de derivados de bencilpirrolidinona.
Reducción: Formación de varios derivados de pirrolidina reducidos.
Sustitución: Formación de derivados de pirrolidina halogenados u otros sustituidos.
Aplicaciones Científicas De Investigación
1-(1-Bencilpirrolidin-3-il)propan-1-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se investiga por sus posibles propiedades terapéuticas, como los efectos analgésicos o antiinflamatorios.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(1-Bencilpirrolidin-3-il)propan-1-ol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo bencilo puede mejorar la afinidad de unión a ciertos objetivos, mientras que el anillo de pirrolidina puede modular la actividad general del compuesto. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
3-(Pirrolidin-1-il)propan-1-ol: Un compuesto similar con un patrón de sustitución diferente.
1-(1,3-Benzodioxol-5-il)-2-(1-pirrolidinil)-1-propanona: Otro derivado con características estructurales distintas.
Singularidad
1-(1-Bencilpirrolidin-3-il)propan-1-ol es único debido a la presencia de un grupo bencilo y un grupo hidroxilo en el anillo de pirrolidina. Esta combinación de grupos funcionales confiere propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
1-(1-benzylpyrrolidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-2-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14,16H,2,8-11H2,1H3 |
Clave InChI |
DKLFYBHLOMQSII-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CCN(C1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11790263.png)


![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11790276.png)
![4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11790284.png)


![3,4,5,6,7,8-Hexahydro-2H-thiopyrano[3,2-c]pyridin-4-ol hydrochloride](/img/structure/B11790292.png)
![2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole](/img/structure/B11790299.png)

![2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11790315.png)

